2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine
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Overview
Description
2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C6H11F2N It is known for its unique structural features, including a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of 2,2-difluoro-1-methylcyclopropane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms and the cyclopropyl ring can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
2-(2,2-Difluoro-1-methylcyclopropyl)ethanol: Similar in structure but with a hydroxyl group instead of an amine.
2-(2,2-Difluoro-1-methylcyclopropyl)acetic acid: Contains a carboxylic acid group instead of an amine.
2-(2,2-Difluoro-1-methylcyclopropyl)methanol: Features a methanol group in place of the amine.
Uniqueness: 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine is unique due to its specific combination of a cyclopropyl ring with fluorine atoms and an amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
2-(2,2-difluoro-1-methylcyclopropyl)ethanamine |
InChI |
InChI=1S/C6H11F2N/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3 |
InChI Key |
LYLDDXFVDPRYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(F)F)CCN |
Origin of Product |
United States |
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